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Biosynthetic Gene Cluster and Pathway

The table below summarizes the core genes identified in the tal cluster (from Streptomyces mozunensis

MK-23) and their established functions in Phosphoramidon biosynthesis [1].

Gene Function Catalyzed Reaction
talD ATP-grasp dipeptide Condenses L-Leucine and L-Tryptophan to form the Leu-Trp
synthetase dipeptide backbone (precursor 4).
talE Phosphoramidate- Transfers a phosphoryl group from ATP to the N-terminus of the
forming kinase Leu-Trp dipeptide, creating the key phosphoramidate intermediate
(5).
talC Glycosyltransferase Installs the 6-deoxy-L-sugar moiety (L-rhamnose) onto the

phosphoramidate intermediate via a phosphoester linkage, yielding
the final product.

The following diagram illustrates the coordinated biosynthetic pathway:
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Phosphoramidon biosynthetic pathway.

Key Experimental Evidence

The functions of these genes were confirmed through a series of experiments, primarily involving

heterologous expression and in vitro reconstitution [1].
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Experimental

Key Findings
Approach y <
Heterologous Transfer of the tal cluster to Streptomyces sp. MK730-62F2 resulted in
Expression production of Phosphoramidon, confirmed by LC-MS comparison with a
commercial standard.
Gene Deletion Individual deletion of talC, talD, or talE led to a loss of Phosphoramidon
Studies production, confirming their essential role.
In Vitro Incubation of purified His-TalE enzyme with ATP and the synthetic Leu-Trp
Reconstitution dipeptide generated the predicted phosphorylated intermediate (5), confirmed
by HR-MS and NMR.
Precursor Adding the synthetic Leu-Trp dipeptide to cultures of the AtalD mutant
Supplementation restored Phosphoramidon production, confirming TalD's role as a dipeptide

synthetase.

The experimental workflow for validating the function of TalE is detailed below:
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(Clone and express talC/talE in E. C0|D

Obtain soluble His-TalE protein

l

Set up in vitro assay:
* Purified His-TalE
* ATP
e Synthetic Leu-Trp dipeptide (4)

anubate at 30°C for 2 hours)

(Analyze reaction mixture via LC-MS/H R—MS)

(Purify product for NMR analysis)
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TalE enzyme function validation workflow.

Technical Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key

methodologies used in the foundational studies.
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Heterologous Expression and Gene Deletion [1]

¢ Host Strain: Streptomyces sp. MK730-62F2

¢ Vector: Integrative pCC1FOS derivative

¢ Process: The entire tal cluster was transferred to the host. For deletion studies, individual genes
(talC, talD, talE) and bordering regions were knocked out via mutagenesis before heterologous
expression.

¢ Analysis: Culture extracts were analyzed by LC-MS. Production was confirmed by comparing the
mass, retention time, and UV spectrum to a commercial Phosphoramidon standard.

In Vitro Assay for TalE Kinase Activity [1]

¢ Enzyme Preparation: His-tagged TalE was produced in E. coli and purified.
¢ Reaction Conditions:
o Components: Purified His-TalE, ATP, synthetic Leu-Trp dipeptide (precursor 4)
o Buffer & Temperature: Standard buffer, incubated at 30°C for 2 hours
e Product Detection:
o LC-MS/HR-MS: Used to detect and accurately determine the mass of the new
phosphoramidate intermediate (5).
o NMR: The purified product was analyzed using a series of 1H/13C/15N-based 1D/2D NMR
experiments to confirm its structure.

Biological Significance and Applications

Phosphoramidon is a potent inhibitor of metalloendopeptidases [1]. It is widely used as a biochemical tool
to study enzymes like thermolysin, neutral endopeptidase (NEP), and Endothelin-Converting Enzyme-1

(ECE-1) [1] [2] [3].

Its inhibitory activity stems from the metal-chelating properties of its phosphoramidate moiety, which
mimics the transition state of the protease reaction [1]. This mechanism is illustrated in the structure of
human ECE-1 complexed with Phosphoramidon, which provides a blueprint for rational drug design [2].
The discovery of its compact, three-gene biosynthetic cluster opens new avenues for bioengineering novel

protease inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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